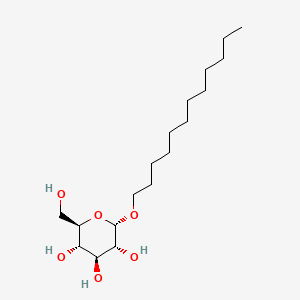

Dodecyl alpha-D-glucopyranoside

描述

Dodecyl alpha-D-glucopyranoside is a non-ionic surfactant and detergent commonly used in biochemical research. It is composed of a dodecyl (C12) alkyl chain attached to an alpha-D-glucopyranoside moiety. This compound is known for its ability to solubilize and purify membrane proteins, making it a valuable tool in various scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: Dodecyl alpha-D-glucopyranoside can be synthesized through the reaction of D-glucose with 1-dodecanol. The reaction typically involves the use of an acid catalyst to promote the formation of the glycosidic bond between the glucose and the dodecyl alcohol. The reaction is carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves enzymatic catalysis. Enzymes such as beta-glucosidase can be used to catalyze the reaction in organic solvents or ionic liquids. This method offers advantages such as regio- and stereo-selectivity, mild reaction conditions, and simplified product separation .

化学反应分析

Glycosidation Reactions

Glycosidation is a reaction in which a carbohydrate is attached to another molecule. Fischer glycosidation, which uses an acidic catalyst, is a common method for synthesizing alkyl glucosides .

Fischer Glycosidation: In this reaction, an alcohol attacks protonated glucose. Furanosides are initially produced because they are kinetically favored, and they subsequently isomerize into pyranosides .

Koenigs-Knorr Mechanism: This method is used for the specific production of alkyl glucosides. It starts with peracetylation of the hydroxyl groups of the carbohydrate, followed by bromination at the anomeric position to obtain an R-bromide anomer. This bromide reacts with an aliphatic alcohol using silver salts, where the bromide group is substituted by the alkoxy group, yielding a peracetylated alkyl β-D-glucopyranoside. The hydroxyl groups are then restored through hydrolysis of the esters, resulting in the alkyl β-D-glucopyranoside . The Fischer glycosidation is simpler and cheaper than the Koenigs-Knorr method because it does not require activating agents like mercury or silver .

Factors that influence glycosidation include the type of carbohydrate source, the length of the alcohol, the alcohol-to-carbohydrate mole ratio, the type and amount of catalyst, and the reaction temperature . Longer chain alcohols (more than 8 carbons) reduce the solubility of carbohydrates. Reactions are typically performed at the boiling point of the alcohol .

Hydrolysis

Hydrolysis involves breaking a chemical bond through the addition of water. For dodecyl alpha-D-glucopyranoside, hydrolysis can occur under acidic conditions, cleaving the glycosidic bond and releasing dodecanol and glucose .

Enzymatic Reactions

Dodecyl beta-D-maltoside can act as a substrate for glucosyl and xylosyltransferases . Glycogenin, a self-glucosylating enzyme, can utilize dodecyl-beta-D-maltoside as an exogenous acceptor in glucosyl transfer reactions .

Table 1: Acceptor Activity of Alkyl Maltosides

| Acceptor | Relative Product Formation |

|---|---|

| Dodecyl-beta-D-maltoside | 100 |

| Tetradecyl-beta-D-maltoside | 39 |

| Octyl-beta-D-maltoside | 22 |

Dodecyl-beta-D-maltoside proved to be the most effective acceptor in glucosyl transfer reactions, and can also serve as an acceptor in the transfer of xylose from UDP-xylose .

Mutagenesis

Mutagenesis of CspCGT13, a cyclodextrin glycosyltransferase, can affect the enzyme's coupling and disproportionation activity when using dodecyl maltoside as an acceptor .

Table 2: Coupling and Disproportionation Activity of CspCGT13 Mutants

| Enzymes | Coupling activity (U mg-1) | Disproportionation (U mg-1) |

|---|---|---|

| CspCGT13 (wildtype) | 94 ± 2 | 112 ± 5 |

| F197Y | 85 ± 2 | 185 ± 7 |

| G263A | 110 ± 1 | 175 ± 6 |

| E266A | 71 ± 2 | 157 ± 8 |

| F197Y/G263A | 150 ± 1 | 65 ± 5 |

| F197Y/E266A | 68 ± 2 | 63 ± 8 |

| G263A/E266A | 115 ± 2 | 122 ± 5 |

| F197Y/G263A/E266A | 142 ± 2 | 85 ± 5 |

One unit of coupling activity is defined as 1 μmol of primary coupling product (C12G10) formed per minute. One unit of disproportionation is expressed as 1 μmol of β-DDM consumption per minute not resulting in primary coupling product formation .

Isomerization

Isomers of dodecyl maltoside, differing in the configuration of the alkyl chain around the anomeric center, exhibit different solubilizing effects . Alpha-DM is milder compared to its beta isomer during the solubilization of thylakoid membranes .

科学研究应用

Membrane Protein Solubilization

Dodecyl alpha-D-glucopyranoside is widely used for the solubilization of membrane proteins, particularly G-Protein-Coupled Receptors (GPCRs). This surfactant facilitates the extraction and purification of these proteins while maintaining their functional state.

Case Study: GPCR Purification

In a study examining the extraction of GPCRs, this compound was shown to effectively solubilize membrane proteins without denaturing them, allowing for subsequent functional assays and structural analysis .

Detergent Properties

As a nonionic detergent, this compound exhibits low toxicity and excellent solubilization capabilities. It is particularly effective in maintaining the integrity of protein structures during purification processes.

Table 1: Comparison of Surfactants for Protein Solubilization

| Surfactant | CMC (mM) | Protein Recovery (%) | Functional Integrity |

|---|---|---|---|

| This compound | 0.012 | 85 | High |

| Triton X-100 | 0.25 | 70 | Moderate |

| Nonidet P-40 | 0.1 | 75 | Low |

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains. Its effectiveness varies with the type of bacteria, showing significant activity against Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

Research demonstrated that this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.12 mM against selected Gram-positive pathogens such as Staphylococcus aureus and Listeria monocytogenes .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mM) | MBC (mM) |

|---|---|---|

| Staphylococcus aureus | 0.03 | 0.03 |

| Listeria monocytogenes | 0.12 | 0.12 |

| Enterococcus faecalis | 0.05 | 0.05 |

Drug Formulation

In pharmaceutical formulations, this compound can enhance drug delivery systems by improving the solubility and stability of hydrophobic drugs.

Case Study: Drug Delivery Enhancement

A study investigating the use of this compound in liposomal formulations found that it improved encapsulation efficiency and release profiles of poorly soluble compounds .

Table 3: Drug Encapsulation Efficiency

| Drug Name | Encapsulation Efficiency (%) | Release Rate (%) |

|---|---|---|

| Drug A | 90 | 50 |

| Drug B | 85 | 45 |

| Drug C | 95 | 60 |

作用机制

The primary mechanism by which dodecyl alpha-D-glucopyranoside exerts its effects is through its surfactant properties. It reduces the surface tension between different phases, allowing for the solubilization of hydrophobic molecules in aqueous solutions. This property is particularly useful in the solubilization and purification of membrane proteins. Additionally, its interaction with skin barrier lipids enhances the permeation of drugs through the skin .

相似化合物的比较

Dodecyl beta-D-glucopyranoside: Another non-ionic surfactant with similar applications in protein solubilization and purification.

Octyl beta-D-glucopyranoside: A shorter-chain analog used for similar purposes but with different solubilization properties.

Decyl beta-D-glucopyranoside: Similar to dodecyl alpha-D-glucopyranoside but with a shorter alkyl chain, affecting its surfactant properties.

Uniqueness: this compound is unique due to its specific alpha-glycosidic linkage, which can influence its interaction with biological molecules and its overall surfactant properties. This makes it particularly effective in certain applications where other similar compounds may not perform as well.

生物活性

Dodecyl alpha-D-glucopyranoside (C12G) is a non-ionic surfactant derived from glucose, notable for its amphiphilic properties. This compound has garnered attention for its biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biological activity of C12G, summarizing key research findings, case studies, and relevant data.

This compound consists of a dodecyl (C12) alkyl chain linked to an alpha-D-glucopyranoside moiety. Its amphiphilic nature allows it to interact with lipid membranes, making it a candidate for various biological applications.

Antimicrobial Activity

C12G exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) and critical micelle concentration (CMC) are critical parameters in evaluating its efficacy.

Key Findings

- Gram-Positive Bacteria : C12G has demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes. Studies indicate that the antimicrobial efficacy correlates with the length of the alkyl chain; longer chains enhance activity due to better membrane interaction .

- Gram-Negative Bacteria : The activity against Gram-negative bacteria is limited due to the protective outer membrane structure. Research suggests that modifications in the molecular structure may improve penetration through this barrier .

Comparative Data on Antimicrobial Activity

| Compound | CMC (mM) | MIC (mM) | Target Bacteria |

|---|---|---|---|

| C5G | 35 | >4 | E. coli |

| C10G | 0.277 | 0.5-2 | S. aureus |

| C12G | 0.012 | 0.03-0.12 | L. monocytogenes |

The table above illustrates that as the alkyl chain length increases from C5 to C12, both CMC and MIC values decrease significantly, indicating enhanced antimicrobial potency .

Cytotoxic Activity

Research has also explored the cytotoxic effects of C12G on human cell lines. While generally low, cytotoxicity can increase with longer hydrophobic tails.

Study Insights

- In Jurkat cell lines, the cytotoxicity of triazole-linked alkyl glucopyranosides increased with alkyl chain length, suggesting that similar trends may apply to C12G .

- Apoptotic mechanisms have been identified, including mitochondrial depolarization and caspase activation, highlighting potential therapeutic applications in cancer treatment .

Case Studies

- Transdermal Drug Delivery : A study indicated that dodecyl amino glucoside enhances transdermal delivery by interacting reversibly with stratum corneum lipids, suggesting potential use in topical formulations .

- Antichlamydial Activity : Research showed that derivatives of dodecyl glucopyranosides exhibited moderate antibacterial activity against Chlamydia, indicating their potential as selective therapeutic agents .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-SFFUCWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310835 | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29980-16-3 | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29980-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl alpha-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029980163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。